molecular formula C7H7NO3 B11823508 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid

3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid

Cat. No.: B11823508
M. Wt: 153.14 g/mol
InChI Key: CTCXZYRHHZVFOQ-UHFFFAOYSA-N
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Description

3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.135 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methyl-2-oxazoline with acrolein in the presence of a base, followed by oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid, with a molecular formula of C₇H₇N₃O₃ and a molecular weight of 153.135 g/mol, is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring and an acrylic acid moiety , which contribute to its reactivity and biological interactions. The presence of the carboxylic acid group (-COOH) allows for typical acid-base reactions, while the double bond in the prop-2-enoic part makes it susceptible to electrophilic addition reactions. The oxazole ring enhances stability and can participate in nucleophilic substitution reactions under specific conditions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anti-inflammatory Properties

  • The compound has been investigated for its potential to modulate inflammatory responses. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus offering therapeutic possibilities in treating inflammatory diseases.

2. Antimicrobial Activity

  • Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by various pathogens.

3. Anticancer Potential

  • There is ongoing research into the anticancer properties of this compound. It is believed to induce apoptosis in cancer cells through its interactions with specific molecular targets.

The mechanism of action involves the compound's interaction with various enzymes and receptors. The oxazole ring can modulate enzyme activity, while the propenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity. These interactions can lead to inhibition of enzyme activity or modulation of signal transduction pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Anti-inflammatory Study : A study explored the effects of this compound on macrophages exposed to lipopolysaccharides (LPS). Results indicated a significant reduction in the secretion of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent.
  • Anticancer Research : Preliminary assays on cancer cell lines revealed that treatment with this compound resulted in increased rates of apoptosis compared to control groups, highlighting its potential role in cancer therapy.

Properties

IUPAC Name

3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-4-11-6(8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCXZYRHHZVFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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